molecular formula C23H25N3O2S B2944274 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-isopropylphenyl)acetamide CAS No. 1105214-39-8

2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-isopropylphenyl)acetamide

Cat. No. B2944274
CAS RN: 1105214-39-8
M. Wt: 407.53
InChI Key: AUHYKUVAJVKMRA-UHFFFAOYSA-N
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Description

2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C23H25N3O2S and its molecular weight is 407.53. The purity is usually 95%.
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Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Research has shown that derivatives similar to the queried compound, particularly those based on the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold, are potent dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making these inhibitors potential candidates for anticancer therapies. The most potent dual inhibitor identified in these studies exhibits significant inhibitory activity against both human TS and DHFR, demonstrating the potential for the development of new antifolate chemotherapeutics (Gangjee et al., 2008).

Antimicrobial Activity

Another study focused on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, using a different starting material but relevant due to the similar structural features. These compounds were evaluated for their antimicrobial properties. The research demonstrated that several of these compounds have good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This suggests that derivatives of the queried compound could also possess valuable antimicrobial properties, warranting further investigation into their potential as antimicrobial agents (Hossan et al., 2012).

Crystal Structure Analysis

Further research into the crystal structures of compounds closely related to the queried molecule has provided insight into their molecular conformations and interactions. Studies have detailed the folded conformations about the methylene C atom of the thioacetamide bridge in these molecules, which is crucial for understanding their mechanism of action and for designing compounds with optimized biological activity (Subasri et al., 2016).

Anti-inflammatory and Analgesic Activities

Compounds synthesized from structures bearing resemblance to the queried chemical have been evaluated for their anti-inflammatory and analgesic activities. Novel isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones, derived from initial structures similar in complexity, showed significant antimicrobial, anti-inflammatory, and analgesic activities. This highlights the potential for compounds related to the queried chemical to be developed as new therapeutic agents for treating inflammation and pain (Rajanarendar et al., 2012).

properties

IUPAC Name

2-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-15(2)18-9-11-19(12-10-18)25-21(27)13-20-16(3)24-23(26-22(20)28)29-14-17-7-5-4-6-8-17/h4-12,15H,13-14H2,1-3H3,(H,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHYKUVAJVKMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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